Nitrendipine Dipropyl Ester

Übersicht

Beschreibung

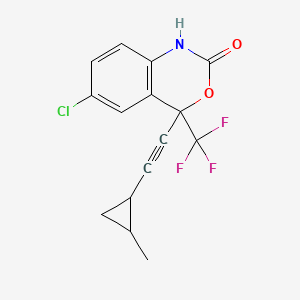

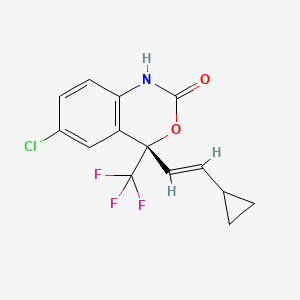

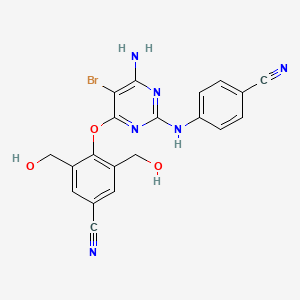

Nitrendipine Dipropyl Ester is a compound with the molecular formula C21H26N2O6 . It is also known by other names such as dipropyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate and LERCANIDIPINEIMPURITY2 .

Molecular Structure Analysis

The molecular structure of Nitrendipine Dipropyl Ester includes a dihydropyridine ring, which is a common feature in calcium channel blockers . The InChI string for this compound isInChI=1S/C21H26N2O6/c1-5-10-28-20(24)17-13(3)22-14(4)18(21(25)29-11-6-2)19(17)15-8-7-9-16(12-15)23(26)27/h7-9,12,19,22H,5-6,10-11H2,1-4H3 . Physical And Chemical Properties Analysis

Nitrendipine Dipropyl Ester has a molecular weight of 402.4 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 7 . The compound has a rotatable bond count of 9 . Its exact mass and monoisotopic mass are both 402.17908655 g/mol . The topological polar surface area of the compound is 110 Ų .Wissenschaftliche Forschungsanwendungen

Bioavailability Improvement Through Nanoparticle Delivery Systems

Nitrendipine, which has poor oral bioavailability due to first-pass metabolism, has been incorporated into solid lipid nanoparticles (SLNs) to enhance its bioavailability. Studies have shown that these SLNs, prepared using various lipids and surfactants, significantly improve the bioavailability of nitrendipine after intraduodenal administration in rats, suggesting a potential for SLNs in delivering lipophilic drugs like nitrendipine more effectively (Venishetty et al., 2007).

Pharmacokinetic Studies and Drug Delivery

Nitrendipine's pharmacokinetics and its distribution in tissues have been studied extensively. Research involving the administration of nitrendipine solid lipid nanoparticles in rats revealed changes in absorption, distribution, metabolism, and excretion, highlighting the importance of delivery method on the drug's overall efficacy and distribution in the body (Manjunath & Venkateswarlu, 2006).

Application in Calcium Channel Blockade

Nitrendipine is known for its ability to block calcium channels in cardiac and vascular smooth muscle. Detailed studies have elucidated its high-affinity binding to the inactivated state of the Ca2+ channel, providing insights into its mechanism of action in treating hypertension and potential applications in cardiovascular diseases (Bean, 1984).

Innovative Drug Formulation and Controlled Release Systems

Innovative drug delivery systems for nitrendipine have been developed to improve its dissolution rate and therapeutic efficacy. For instance, a novel pH-dependent gradient-release drug delivery system was designed to control the release rate of nitrendipine, ensuring efficient absorption in the appropriate region of the gut (Yang et al., 2004).

Pharmacodynamic Modeling and Simulation

The use of pharmacokinetic modeling and computer simulation has played a critical role in developing formulations for controlled release of nitrendipine. This approach allows for the identification of critical formulation parameters, optimizing the drug's effectiveness and efficiency (Grabnar et al., 1998).

Zukünftige Richtungen

While specific future directions for Nitrendipine Dipropyl Ester are not available, Nitrendipine, a related compound, continues to be used in the treatment of arterial hypertension . Research into improving the solubility and bioavailability of Nitrendipine through the development of nanoparticulate rapidly dissolving tablets has been conducted .

Eigenschaften

IUPAC Name |

dipropyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O6/c1-5-10-28-20(24)17-13(3)22-14(4)18(21(25)29-11-6-2)19(17)15-8-7-9-16(12-15)23(26)27/h7-9,12,19,22H,5-6,10-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFFRNSYMIJOXTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCCC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nitrendipine Dipropyl Ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

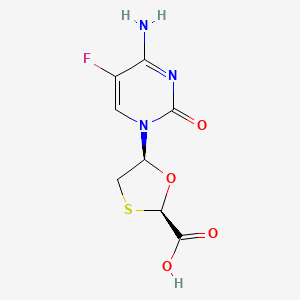

![4-amino-5-fluoro-1-[(2R,4R)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one](/img/structure/B600895.png)

![Carbonic acid 2,5-dioxo-pyrrolidin-1-yl ester hexahydro-furo[2,3-b]furan-3-yl ester](/img/structure/B600901.png)

![N-[5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanamide](/img/structure/B600910.png)